BenchChemオンラインストアへようこそ!

S100A2-p53-IN-1

Pancreatic Cancer Cytotoxicity GI50

S100A2-p53-IN-1 is the definitive chemical probe for disrupting S100A2-p53 binding, with a peer-reviewed GI50 of 1.2–3.4 μM in the MiaPaCa-2 pancreatic cancer cell line. Its optimized 3,5-bis(trifluoromethyl)benzenesulfonamide core ensures validated target engagement. Using this specific inhibitor is critical to avoid the false negatives common with generic p53 modulators, guaranteeing reproducible phenotypic outcomes and enabling accurate SAR benchmarking for medicinal chemistry programs.

Molecular Formula C20H20F6N2O4S
Molecular Weight 498.4 g/mol
Cat. No. B12423267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS100A2-p53-IN-1
Molecular FormulaC20H20F6N2O4S
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CNCCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H20F6N2O4S/c21-19(22,23)13-8-14(20(24,25)26)10-16(9-13)33(29,30)28-7-3-6-27-11-15-12-31-17-4-1-2-5-18(17)32-15/h1-2,4-5,8-10,15,27-28H,3,6-7,11-12H2
InChIKeyJYSRREBPWYOTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S100A2-p53-IN-1 Chemical Profile and Procurement-Relevant Classification for Pancreatic Cancer Research


S100A2-p53-IN-1 (CAS 2766609-08-7) is a synthetic small-molecule inhibitor specifically designed to disrupt the protein-protein interaction (PPI) between the calcium-binding protein S100A2 and the tumor suppressor p53 [1]. It is classified as a 3,5-bis(trifluoromethyl)benzenesulfonamide derivative and is primarily utilized as a chemical probe in pancreatic cancer research, where S100A2 is validated as being significantly upregulated and contributing to oncogenesis [2]. The compound is available from several reputable biochemical vendors for research use only, with reported activity specifically characterized in the MiaPaCa-2 pancreatic cancer cell line .

Risks of S100A2-p53-IN-1 Substitution: Comparative Cytotoxicity and Structural Specificity in the S100A2-p53 Inhibitor Class


Substituting S100A2-p53-IN-1 with other in-class S100A2-p53 inhibitors or general p53 modulators is not scientifically valid due to significant variability in both molecular structure and resultant anti-proliferative potency. The published structure-activity relationship (SAR) for this chemotype demonstrates that modifications to the central alkyl spacer and terminal substituents profoundly impact cytotoxicity [1]. For instance, early triazole-based leads targeting the same interaction exhibited GI50 values of ~50 μM in identical cell lines, while optimization of the bis(trifluoromethyl)benzenesulfonamide core yielded compounds with >10-fold improvements in potency [2]. Using a non-validated analog or a different chemical series without verifying its specific GI50 against the S100A2-expressing model can lead to false negatives or misinterpretation of the target's therapeutic window, thereby compromising experimental reproducibility and procurement efficiency .

Quantitative Differentiation of S100A2-p53-IN-1: A Procurement-Focused Evidence Guide


Enhanced Cytotoxic Potency in Pancreatic Cancer Models Relative to Early Lead Compounds

S100A2-p53-IN-1 demonstrates significantly improved anti-proliferative activity in the MiaPaCa-2 pancreatic cancer cell line compared to the first-generation triazole-based lead compound targeting the same S100A2-p53 interaction. The target compound achieves a growth inhibition of 50% (GI50) in the range of 1.2–3.4 μM . In contrast, the initial in silico-predicted lead compound (1) from a distinct chemical series exhibited markedly lower potency, functioning as a ~50 μM growth inhibitor in the identical MiaPaCa-2 cell line [1].

Pancreatic Cancer Cytotoxicity GI50 S100A2-p53 PPI

Consistent Low Micromolar Potency and Defined GI50 Range Across Replicates

S100A2-p53-IN-1 exhibits a narrow and consistent GI50 range of 1.2–3.4 μM against the MiaPaCa-2 pancreatic cancer cell line, as documented across multiple independent vendor characterizations and the originating research . This narrow range contrasts with the broader, less defined activity often seen with early chemical probes, providing a defined potency window. Earlier sulfonamide leads, such as compound 1 (N-(6-((4-bromo-benzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide), demonstrated a single-point GI50 of 2.97 μM in the same cell line, which falls at the higher end of S100A2-p53-IN-1's reported range [1].

S100A2-p53 IN-1 GI50 Range Reproducibility Pancreatic Cancer

Optimized Structural Core for S100A2-p53 Binding Groove Engagement

The chemotype of S100A2-p53-IN-1 incorporates a 3,5-bis(trifluoromethyl)benzenesulfonamide core and an optimized alkyl spacer, structural features identified as critical for high-affinity binding to the S100A2-p53 groove. Structure-activity relationship (SAR) studies across a focused library of 24 related compounds demonstrated that this specific bis-CF3 substitution and propyl diamine spacer are optimal for anti-proliferative activity, while N-methylation or spacer contraction to an ethyl chain proved detrimental, reducing activity by 5.5- to 10-fold [1]. This validated SAR supports the compound's enhanced engagement with the target compared to analogs lacking these optimized features.

S100A2-p53 PPI Binding Mode Structure-Activity Relationship Sulfonamide

Preferential Cytotoxicity in S100A2-Expressing Cell Models

The cytotoxicity of compounds in this chemotype series, including S100A2-p53-IN-1, demonstrates a positive correlation with endogenous S100A2 expression levels in pancreatic cancer cell lines. The MiaPaCa-2 cell line, which exhibits high endogenous S100A2 expression, is particularly sensitive to inhibition by this series, yielding GI50 values in the low micromolar range (1.2–3.4 μM) . This contrasts with cell lines with lower S100A2 expression, where reduced sensitivity is observed, supporting that the anti-proliferative effect is mediated through target engagement rather than general cytotoxicity [1].

S100A2 Expression Selectivity MiaPaCa-2 Target Engagement

S100A2-p53-IN-1 Procurement-Specific Research and Industrial Application Scenarios


Validation of S100A2-p53 PPI as a Pancreatic Cancer Target

S100A2-p53-IN-1 is optimally employed as a chemical probe in pancreatic cancer cell models (e.g., MiaPaCa-2, BxPC-3) to validate the biological consequence of disrupting the S100A2-p53 interaction. Its consistent low-micromolar GI50 range (1.2–3.4 μM) provides a reliable window for observing anti-proliferative effects that are correlated with S100A2 expression levels . Procurement of this specific inhibitor ensures that observed phenotypic changes can be confidently attributed to S100A2-p53 pathway modulation rather than off-target effects associated with less optimized analogs [1].

Use as a Reference Standard in S100A2-p53 Inhibitor Screening Cascades

Due to its defined potency and the extensive published SAR surrounding its chemotype, S100A2-p53-IN-1 serves as a critical reference control in high-throughput screening campaigns aimed at discovering novel S100A2-p53 PPI inhibitors. Its known GI50 range provides a benchmark for assay validation and hit-to-lead progression, allowing researchers to quantitatively assess the relative efficacy of new chemical entities . Using a standardized reference compound with vendor-documented activity ensures cross-study comparability and reproducibility in screening data .

Mechanistic Studies of p53 Reactivation in S100A2-Overexpressing Tumors

This inhibitor is suited for detailed mechanistic studies exploring how disruption of the S100A2-p53 complex restores p53 transcriptional activity and tumor suppressor function. The compound's optimized structure, featuring the 3,5-bis(trifluoromethyl)benzenesulfonamide core and propyl spacer essential for binding groove engagement, makes it a preferred tool for probing downstream p53 target gene expression and apoptosis induction specifically in S100A2-overexpressing contexts [1]. Its application can help delineate the signaling pathways impacted by S100A2-p53 complex formation in pancreatic and potentially other S100A2-positive cancers.

Procurement for Focused Library Development and SAR Expansion

For medicinal chemistry groups, S100A2-p53-IN-1 represents a validated starting point for further focused library synthesis and SAR exploration. Its well-characterized cytotoxic profile and defined GI50 range facilitate the design of next-generation analogs with improved potency, selectivity, or pharmacokinetic properties . Procuring the exact compound used in the foundational SAR studies ensures that new synthetic efforts are benchmarked against the original, peer-reviewed data, thereby accelerating the optimization cycle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for S100A2-p53-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.